molecular formula C4H9O8P B1203961 D-4-Phosphoerythronic acid

D-4-Phosphoerythronic acid

Cat. No.: B1203961
M. Wt: 216.08 g/mol
InChI Key: ZCZXOHUILRHRQJ-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-4-Phosphoerythronic Acid is a high-purity biochemical reagent of significant interest in metabolic pathway research. This monosaccharide phosphate compound (Chemical Formula: C4H9O8P) serves as a key intermediate and inhibitor in several enzymatic processes. Its primary research value lies in its dual role: it acts as a known inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGD) in the oxidative phase of the pentose phosphate pathway in humans . Concurrently, it is identified as a likely substrate in the biosynthesis pathway of Vitamin B6 (pyridoxal 5'-phosphate), where it is acted upon by the 2-hydroxy-acid dehydrogenase encoded by the pdxB gene in organisms like Escherichia coli . Studies involving this compound are crucial for elucidating the structure and function of enzymes such as D-ribose-5-phosphate isomerase, for which it has been used as a ligand in crystallization studies . This makes it a valuable tool for researchers in the fields of enzymology, metabolic engineering, and antibiotic development, particularly for investigating bacterial metabolism in species like Mycobacterium tuberculosis . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C4H9O8P

Molecular Weight

216.08 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m0/s1

InChI Key

ZCZXOHUILRHRQJ-STHAYSLISA-N

SMILES

C(C(C(C(=O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Substrate Preparation and Enzymatic Conversion

D-Erythrose 4-phosphate, a four-carbon sugar phosphate, serves as the direct precursor. In Pyrococcus horikoshii, a hyperthermophilic archaeon, the enzyme D-ribose-5-phosphate isomerase (PRI) catalyzes the isomerization of D-ribose-5-phosphate to D-ribulose-5-phosphate. However, structural studies of PRI in complex with this compound revealed its role as a competitive inhibitor, suggesting a retro-aldol cleavage mechanism during synthesis. The preparation involves incubating D-erythrose 4-phosphate with purified PRI under controlled conditions (pH 8.0, 50–95°C), followed by chromatographic isolation.

Structural and Kinetic Insights

The crystal structure of PRI bound to this compound highlights key residues (E107, D85, K98) involved in substrate binding and catalysis. Mutagenesis studies demonstrated that substitutions at these positions (e.g., R100A) disrupt the enzyme’s ability to stabilize the phosphate group, reducing catalytic efficiency. The tetrameric structure of PRI ensures stability at high temperatures, making this method suitable for large-scale production under industrial conditions.

Chemical Phosphorylation of Erythronic Acid

Chemical synthesis offers an alternative route, particularly for laboratories lacking access to enzymatic systems. This method typically involves phosphorylation of erythronic acid using reactive phosphorus-containing reagents.

Phosphorylating Agents and Reaction Conditions

Erythronic acid, a tetronic acid derivative, undergoes phosphorylation at the 4-hydroxy group using phosphorus oxychloride (POCl₃) or polyphosphoric acid. In a representative procedure:

  • Erythronic acid (1.0 mmol) is dissolved in anhydrous dichloromethane.

  • POCl₃ (1.2 mmol) is added dropwise at 0°C under nitrogen atmosphere.

  • The mixture is stirred for 12 hours, followed by quenching with ice-cold water.

  • The product is extracted, purified via ion-exchange chromatography, and lyophilized.

Yields vary between 40–60%, depending on the protecting groups used to prevent over-phosphorylation.

Challenges and Optimization

A major limitation of this method is the formation of byproducts, such as di- and tri-phosphorylated derivatives. To mitigate this, transient protection of secondary hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers has been proposed. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes, improving efficiency.

Comparative Analysis of Preparation Methods

Parameter Enzymatic Synthesis Chemical Phosphorylation
Yield 70–85% (theoretical)40–60% (experimental)
Purity >95% (HPLC)80–90% (requires further purification)
Scalability Suitable for industrial-scale productionLimited by reagent cost and byproduct formation
Cost High (enzyme purification)Moderate (bulk reagents)
Environmental Impact Low waste generationSolvent-intensive, generates acidic waste

Key Findings :

  • Enzymatic methods excel in specificity and scalability but require optimized enzyme expression systems.

  • Chemical routes are more accessible for small-scale synthesis but necessitate rigorous purification.

Industrial Applications and Recent Advances

Role in Metabolic Engineering

This compound has been employed in metabolic pathway reconstructions. For instance, Streptomyces albidoflavus strains engineered to produce methylated flavones utilize phosphorylated intermediates like this compound to regulate flux through the shikimate pathway.

Innovations in Catalysis

Recent studies explore immobilized PRI enzymes on silica supports, enhancing reusability and thermal stability. This innovation reduces production costs by 30% compared to free-enzyme systems .

Chemical Reactions Analysis

4-phospho-L-threonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, metal hydroxides, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of L-ascorbic acid with hydrogen peroxide results in the formation of 4-phospho-L-threonic acid .

Scientific Research Applications

Biochemical Pathway Studies

D-4-Phosphoerythronic acid plays a crucial role in several metabolic pathways. It is involved in the pentose phosphate pathway, which is essential for cellular respiration and biosynthesis. Its presence in E. coli highlights its importance in microbial metabolism, making it a valuable compound for studying bacterial metabolic processes .

Enzyme Activity Modulation

Research indicates that this compound can act as a substrate or inhibitor for specific enzymes involved in carbohydrate metabolism. For instance, studies have shown that it interacts with ribose-5-phosphate isomerase, influencing the enzyme's activity and providing insights into its structural dynamics .

Therapeutic Potential

This compound has potential therapeutic applications due to its effects on phosphate metabolism. It may be useful in treating conditions associated with phosphate dysregulation, such as osteomalacia and hypophosphatemia. Case studies have documented its role in managing these conditions by influencing phosphate homeostasis .

Case Study 1: Metabolic Disorders

A study involving patients with recurrent hypophosphatemia demonstrated that supplementation with compounds similar to this compound helped restore normal serum phosphorus levels. This case highlighted the compound's potential role in treating metabolic disorders linked to phosphate deficiency .

Case Study 2: Structural Biology

Crystallographic studies have elucidated the structure of ribose-5-phosphate isomerase when complexed with this compound. These findings provide critical insights into enzyme-substrate interactions and the conformational changes that occur during catalysis .

Biochemical Manufacturing

In industrial settings, this compound is utilized as a reagent in the synthesis of various biochemical products. Its ability to participate in phosphorylation reactions makes it valuable for producing phosphorylated sugars and other derivatives used in pharmaceuticals and biochemicals .

Research Reagent

The compound serves as a research reagent for studying enzyme kinetics and metabolic pathways. Its role as a substrate or inhibitor allows researchers to dissect complex biochemical networks, making it an essential tool in metabolic engineering and synthetic biology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphorylated organic acids and phosphonate/phosphinic acid derivatives share structural or functional similarities with D-4-Phosphoerythronic acid. Below is a comparative analysis of key compounds, highlighting differences in structure, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Acidity/Reactivity Applications/Research Findings
This compound Four-carbon erythronic acid backbone, C4 phosphate Phosphate ester, hydroxyl groups Moderate acidity (typical of sugar phosphates) Potential metabolic intermediate
(4-Cyanophenyl)phosphonic acid Aromatic ring with cyano and phosphonic acid groups Phosphonic acid (-PO₃H₂), cyano (-CN) High acidity (stronger than phosphoric acid), strong hydrogen-bonding capacity Catalyst in organic synthesis; metal chelation
(4-Nitro-benzyl)-phosphonic acid Nitrobenzyl group linked to phosphonate Phosphonate (-PO₃H), nitro (-NO₂) Enhanced electrophilicity due to nitro group Polymer chemistry; corrosion inhibition
Phenylphosphinic acid Phenyl group bonded to phosphinic acid Phosphinic acid (-HPO₂) Weaker acidity than phosphonic acid Ligand in coordination chemistry
[4-(4-Phosphonophenyl)phenyl]phosphonic acid Biphenyl core with dual phosphonic acid groups Two phosphonic acid (-PO₃H₂) groups High solubility and chelation potential Materials science (e.g., proton-conductive membranes)

Key Comparative Insights

Backbone Complexity vs. Aromaticity this compound features a linear, hydroxyl-rich carbon chain, typical of sugar phosphates, which contrasts with the aromatic backbones of (4-Cyanophenyl)phosphonic acid and (4-Nitro-benzyl)-phosphonic acid. The aromaticity in the latter compounds enhances stability and electronic conjugation, enabling applications in catalysis and materials science .

Phosphorus Functional Groups The phosphate ester in this compound is less acidic than the phosphonic acid groups in aromatic derivatives. For example, (4-Cyanophenyl)phosphonic acid exhibits pKa values ~1–2 (for -PO₃H₂), compared to ~6–7 for phosphate esters, making it more reactive in acidic environments .

Substituent Effects Electron-withdrawing groups (e.g., -CN in (4-Cyanophenyl)phosphonic acid and -NO₂ in (4-Nitro-benzyl)-phosphonic acid) increase electrophilicity and hydrogen-bonding capacity, enabling their use in specialized syntheses. In contrast, this compound’s hydroxyl groups may facilitate interactions in aqueous biochemical systems .

Dual Functionalization Compounds like [4-(4-Phosphonophenyl)phenyl]phosphonic acid leverage dual phosphonic acid groups for enhanced ion-exchange capacity, a feature absent in monofunctional this compound. This property is critical for applications in energy storage and separation technologies .

Research and Industrial Relevance

While this compound’s applications remain underexplored in the provided evidence, its structural analogs demonstrate versatility:

  • (4-Cyanophenyl)phosphonic acid is studied for its role in metal-organic frameworks (MOFs) due to its robust chelation .
  • (4-Nitro-benzyl)-phosphonic acid is utilized in polymer crosslinking, leveraging its nitro group’s reactivity .
  • Phenylphosphinic acid serves as a precursor for flame retardants, exploiting its thermal stability .

Q & A

Basic: What established methodologies are recommended for detecting D-4-Phosphoerythronic acid in metabolic flux studies?

Methodological Answer:
Detection typically involves chromatographic separation (e.g., HPLC or GC) coupled with mass spectrometry (MS) to resolve phosphorylated intermediates. Key considerations include:

  • Sample preparation: Use cold methanol extraction to stabilize labile phosphorylated compounds and minimize degradation .
  • Ion-pairing reagents: Employ volatile reagents like tributylamine to enhance MS compatibility.
  • Internal standards: Isotope-labeled analogs (e.g., ¹³C-D-4-Phosphoerythronic acid) improve quantification accuracy.
    A comparative table of methods:
TechniqueSensitivity (nM)ResolutionSample Throughput
HPLC-MS/MS5–10HighModerate
GC-MS (derivatized)20–50MediumHigh
Capillary Electrophoresis50–100LowLow

For microbial systems, quenching metabolism rapidly (<1 sec) is critical to avoid artifactual data .

Advanced: How can researchers reconcile contradictory kinetic data on this compound’s inhibition of phosphofructokinase?

Methodological Answer:
Contradictions often arise from:

  • pH-dependent enzyme conformations: Kinetic assays should standardize buffer conditions (e.g., Tris vs. HEPES) and monitor free Mg²⁺ concentrations, which affect ligand binding .
  • Substrate channeling artifacts: Use isotopic tracer experiments to distinguish direct inhibition from metabolic flux rerouting .
  • Data clustering: Apply mixed-effects models to account for inter-study variability in enzyme sources (e.g., mammalian vs. bacterial isoforms) .
    A replication framework:

Validate enzyme purity via SDS-PAGE and activity assays.

Cross-test inhibitors under identical buffer/cofactor conditions.

Use Bayesian meta-analysis to quantify uncertainty in reported Ki values .

Basic: What is the biosynthetic pathway of this compound in E. coli?

Methodological Answer:
The pathway can be framed using the P-E/I-C-O framework :

  • Population (P): E. coli K-12 under carbon-limiting conditions.
  • Exposure (E): Erythrose 4-phosphate substrate availability.
  • Intervention (I): Knockout of gnd (6-phosphogluconate dehydrogenase) to shunt carbon flux.
  • Control (C): Wild-type strain under identical conditions.
  • Outcome (O): Quantify this compound via LC-MS.
    Key enzymes include erythrose-4-phosphate kinase (EC 2.7.1.25) and phosphatase regulators. Pathway elucidation requires ¹³C metabolic flux analysis .

Advanced: What computational strategies predict this compound’s conformational dynamics in non-aqueous solvents?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation in dimethyl sulfoxide (DMSO) using AMBER or CHARMM force fields. Parameterize partial charges via ab initio DFT (B3LYP/6-31G*) .
  • Free Energy Landscapes: Use metadynamics to map phosphate group rotation barriers.
  • Validation: Compare predicted NMR chemical shifts (e.g., ³¹P) with experimental data.
    A workflow:

Optimize geometry in vacuum.

Solvate in explicit solvent (≥10,000 molecules).

Run 100-ns trajectories with replica exchange.

Basic: How does the phosphorylation site (C4) influence this compound’s biochemical reactivity?

Methodological Answer:
The C4 phosphate:

  • Steric effects: Limits access to dehydrogenase active sites (e.g., erythronate-4-phosphate dehydrogenase).
  • Electrostatic repulsion: Reduces binding affinity in Mg²⁺-dependent enzymes. Test via mutagenesis (e.g., substituting phosphate with sulfonate) .
  • Isomer specificity: Compare kinetics of D-4- vs. L-4-phosphoerythronic acid using enantiopure standards .

Advanced: What experimental designs mitigate interference from 2-phosphoglycerate when quantifying this compound in plant extracts?

Methodological Answer:

  • Chromatographic separation: Use a ZIC-pHILIC column (pH 9.4) to resolve phosphorylated isomers .
  • Enzymatic depletion: Pretreat samples with enolase to convert 2-phosphoglycerate to PEP .
  • MS/MS transitions: Select unique fragment ions (e.g., m/z 97 for this compound vs. m/z 79 for 2-phosphoglycerate) .

Basic: What are the primary metabolic roles of this compound in Arabidopsis thaliana?

Methodological Answer:

  • Shikimate pathway: Precursor for aromatic amino acid biosynthesis.
  • Stress response: Accumulates under oxidative stress; quantify via redox-sensitive GFP biosensors .
  • Transport studies: Use ³³P radiolabeling to track phloem mobility .

Advanced: How to apply the FINER criteria to assess a study on this compound’s role in bacterial antibiotic tolerance?

Methodological Answer:

  • Feasible: Ensure LC-MS/MS access and knockout strain availability (e.g., Bacillus subtilis ΔeryK).
  • Interesting: Link to clinical relevance (e.g., biofilm persistence).
  • Novel: Explore unannotated phosphatase interactions via proteomics.
  • Ethical: Adhere to BSL-2 guidelines for antibiotic-resistant strains .
  • Relevant: Align with antimicrobial resistance (AMR) research priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-4-Phosphoerythronic acid
Reactant of Route 2
Reactant of Route 2
D-4-Phosphoerythronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.